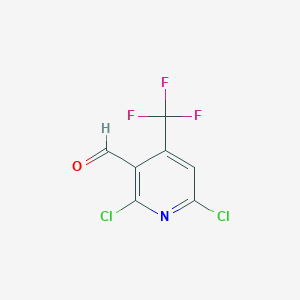

2,6-Dichloro-4-(trifluoromethyl)nicotinaldehyde

Description

This compound’s structure combines halogenated and fluorinated groups, which are known to enhance chemical stability, lipophilicity, and biological activity .

Properties

IUPAC Name |

2,6-dichloro-4-(trifluoromethyl)pyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl2F3NO/c8-5-1-4(7(10,11)12)3(2-14)6(9)13-5/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBHMPLQCNUGZLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(N=C1Cl)Cl)C=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl2F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30650496 | |

| Record name | 2,6-Dichloro-4-(trifluoromethyl)pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914636-56-9 | |

| Record name | 2,6-Dichloro-4-(trifluoromethyl)-3-pyridinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=914636-56-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dichloro-4-(trifluoromethyl)pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-4-(trifluoromethyl)nicotinaldehyde typically involves the chlorination and trifluoromethylation of nicotinaldehyde derivatives. One common method includes the following steps:

Chlorination: Nicotinaldehyde is subjected to chlorination using reagents such as thionyl chloride or phosphorus pentachloride to introduce chlorine atoms at the 2 and 6 positions of the pyridine ring.

Trifluoromethylation: The chlorinated intermediate is then reacted with a trifluoromethylating agent, such as trifluoromethyl iodide or trifluoromethyl sulfonic acid, under appropriate conditions to introduce the trifluoromethyl group at the 4 position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include temperature control, reaction time, and the use of suitable solvents and catalysts.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-4-(trifluoromethyl)nicotinaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chlorine atoms and trifluoromethyl group can participate in nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: 2,6-Dichloro-4-(trifluoromethyl)nicotinic acid.

Reduction: 2,6-Dichloro-4-(trifluoromethyl)nicotinalcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Development

2,6-Dichloro-4-(trifluoromethyl)nicotinaldehyde has been explored for its potential in developing new pharmaceutical agents. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drug candidates.

- Case Study : Research has indicated that compounds containing the trifluoromethyl group exhibit improved pharmacokinetic properties. For example, a study published in MDPI highlighted the role of trifluoromethyl-containing drugs in enhancing efficacy against various diseases, including cancer and infectious diseases .

Agrochemical Applications

The compound is also being investigated for its use in agrochemicals, particularly as a pesticide or herbicide. Its structural features may confer specific activities against pests while minimizing toxicity to non-target organisms.

- Case Study : A patent review discussed the synthesis of purine-based pesticidal compositions that utilize similar aldehydes as intermediates. The incorporation of this compound could potentially enhance the efficacy of these formulations against agricultural pests .

Toxicological Profile

Understanding the toxicological aspects of this compound is crucial for its safe application in research and industry.

| Toxicity Classification | Description |

|---|---|

| H301 | Toxic if swallowed |

| H302 | Harmful if swallowed |

| H312 | Harmful in contact with skin |

| H332 | Harmful if inhaled |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

These classifications indicate that appropriate safety measures must be taken when handling this compound .

Synthesis and Derivation

The synthesis of this compound can be achieved through various chemical reactions involving precursors that contain similar functional groups. The synthetic pathways often involve halogenation and functionalization processes that are well-documented in chemical literature.

Mechanism of Action

The mechanism of action of 2,6-Dichloro-4-(trifluoromethyl)nicotinaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or receptor modulation. The presence of chlorine and trifluoromethyl groups enhances its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with 2,6-Dichloro-4-(trifluoromethyl)nicotinaldehyde, differing primarily in functional groups, substitution patterns, or biological roles.

2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile

- Structure : Replaces the aldehyde (-CHO) with a nitrile (-CN) group.

- Properties : Molecular weight = 240.99 g/mol; melting point = 38–40°C; CAS RN 13600-42-5 .

- Key Differences :

2,6-Dichloro-4-(trifluoromethyl)pyridine-3-carboxylic Acid

- Structure : Features a carboxylic acid (-COOH) group instead of -CHO.

- Properties : CAS RN 503437-19-2; 100% purity .

- Key Differences :

4,6-Dichloro-nicotinaldehyde

- Structure : Positional isomer with chlorine at positions 4 and 6 (vs. 2 and 6) and aldehyde at position 3.

- Key Differences: Altered electronic distribution: The 4,6-dichloro substitution may reduce steric hindrance compared to 2,6-dichloro, affecting reactivity in electrophilic substitutions.

2-Chloro-N-(2,6-dichlorobenzyl)-4-(trifluoromethyl)nicotinamide

- Structure : Replaces -CHO with a benzyl-amide group (-CONHCH₂C₆H₃Cl₂).

- Properties : Molecular weight = 383.58 g/mol; MDL MFCD02180621 .

- Key Differences: The amide group enhances hydrogen-bonding capacity, improving target binding in biological systems. Applications: Potential insecticidal or antifungal activity, akin to fipronil derivatives .

Comparative Data Table

Research Findings and Trends

- Reactivity : The aldehyde group in this compound offers superior reactivity in condensation reactions (e.g., forming Schiff bases) compared to nitrile or carboxylic acid analogs, making it valuable in synthesizing heterocyclic compounds .

- Biological Activity : Fluorinated and chlorinated pyridines often exhibit insecticidal properties. For example, fipronil (a phenylpyrazole analog) shares the 2,6-dichloro-4-CF₃ motif and is a potent GABA receptor antagonist .

Biological Activity

2,6-Dichloro-4-(trifluoromethyl)nicotinaldehyde (commonly referred to as TFMP) is a compound of significant interest in both agrochemical and pharmaceutical research. Its unique structural features, particularly the trifluoromethyl group and the dichlorinated pyridine ring, contribute to its diverse biological activities. This article explores the biological activity of TFMP, including its mechanisms of action, applications in drug development, and relevant case studies.

- Molecular Formula : C7H2Cl2F3NO

- Molecular Weight : 243.99 g/mol

- Chemical Structure : The compound features a pyridine ring substituted with two chlorine atoms and one trifluoromethyl group, which enhances its lipophilicity and biological activity.

Mechanisms of Biological Activity

The biological activities of TFMP derivatives are attributed to the physicochemical properties imparted by the fluorine atoms and the unique characteristics of the pyridine moiety. These properties enable TFMP to interact with various biological targets, influencing enzyme activity and cellular pathways.

Key Mechanisms:

- Enzyme Inhibition : TFMP has been shown to inhibit specific enzymes, which is crucial for its role as a potential therapeutic agent.

- Antimicrobial Activity : Compounds containing the trifluoromethyl group often exhibit enhanced antibacterial and antifungal properties due to their ability to disrupt microbial cell membranes.

- Cytotoxic Effects : Some derivatives have demonstrated cytotoxic effects against cancer cell lines, indicating potential applications in oncology.

Applications in Drug Development

TFMP serves as a precursor in the synthesis of various biologically active compounds. Its derivatives are explored for their potential as agrochemicals and pharmaceuticals.

Notable Applications:

- Agrochemicals : More than 20 new agrochemicals based on TFMP have been developed, highlighting its importance in crop protection.

- Pharmaceuticals : The trifluoromethyl group is a common pharmacophore in FDA-approved drugs. Research indicates that compounds with this group often exhibit improved metabolic stability and bioactivity .

Study 1: Synthesis and Biological Evaluation

A study synthesized several TFMP derivatives and evaluated their biological activities against various pathogens. The results indicated that certain derivatives exhibited significant antibacterial activity against Gram-positive bacteria, such as Staphylococcus aureus .

| Compound | Activity | Target Pathogen |

|---|---|---|

| TFMP Derivative A | Moderate | Staphylococcus aureus |

| TFMP Derivative B | High | Escherichia coli |

Study 2: Anticancer Potential

In another investigation, TFMP derivatives were tested for cytotoxicity against human cancer cell lines. The study revealed that some compounds induced apoptosis in cancer cells through caspase activation pathways .

Summary of Findings

The biological activities of this compound are multifaceted, with applications ranging from agriculture to medicine. Its unique chemical structure enhances its interaction with biological systems, making it a valuable compound in drug discovery and development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.